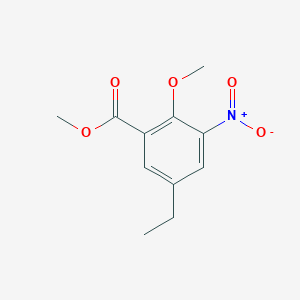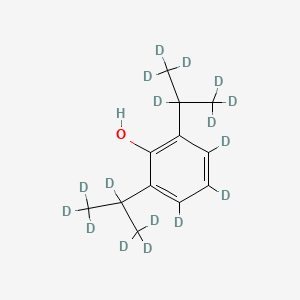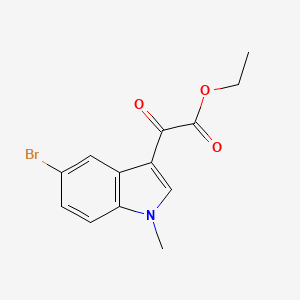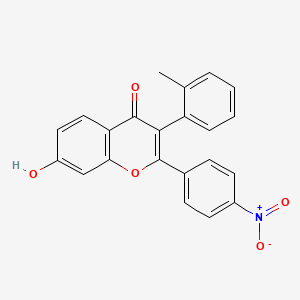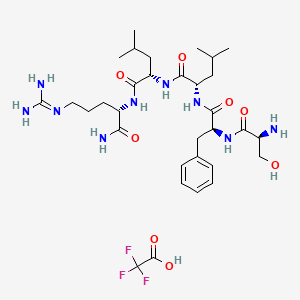
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 1 and a chlorophenyl group at position 3 of the pyrazole ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired pyrazole compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the substituents.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol: This compound has a fluorine atom instead of a chlorine atom, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-(4-bromophenyl)-1H-pyrazol-4-ol: This is an isomer where the positions of the bromine and chlorine atoms are swapped, potentially leading to different reactivity and activity.
1-(4-Methylphenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol: The presence of a methyl group instead of a bromine atom may affect the compound’s chemical stability and biological activity
Properties
Molecular Formula |
C15H10BrClN2O |
|---|---|
Molecular Weight |
349.61 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazol-4-ol |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-7-13(8-4-11)19-9-14(20)15(18-19)10-1-5-12(17)6-2-10/h1-9,20H |
InChI Key |
UYRKZXFQSGTXST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



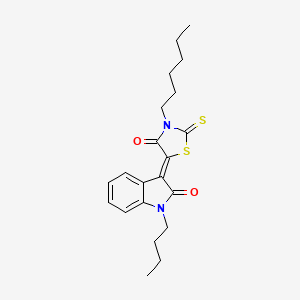
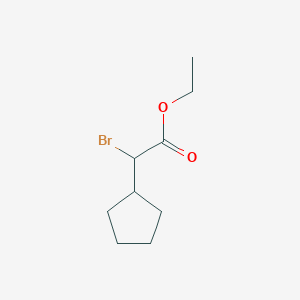
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12043997.png)
![4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)
